N-(2-chlorobenzyl)-2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorobenzyl)-2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide is a useful research compound. Its molecular formula is C21H16Cl2N4O2 and its molecular weight is 427.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectroscopic and Quantum Mechanical Studies
A study by Mary et al. (2020) on bioactive benzothiazolinone acetamide analogs, including compounds with similar structures to the one , highlights the compounds' potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency and free energy of electron injection, suggesting their utility in photovoltaic cells. Furthermore, their non-linear optical (NLO) activity and molecular docking with Cyclooxygenase 1 (COX1) reveal their potential in medicinal chemistry and materials science (Mary et al., 2020).
Novel Synthetic Routes and Biological Assessment
Iftikhar et al. (2019) developed a novel synthetic route for 1,3,4-oxadiazole derivatives with significant α-glucosidase inhibitory potential, indicating their potential therapeutic application in diabetes management. The study provides a framework for synthesizing a wide array of compounds, including those related to the specific acetamide , showcasing the versatility of these compounds in drug discovery (Iftikhar et al., 2019).
Corrosion Inhibitors
Yıldırım and Çetin (2008) synthesized acetamide derivatives to evaluate their effectiveness as corrosion inhibitors. This research demonstrates the potential application of similar acetamide compounds in protecting metals from corrosion, particularly in acidic mediums (Yıldırım & Çetin, 2008).
Oxidation Reactivity and Chemical Synthesis
Pailloux et al. (2007) described the synthesis of acetamide derivatives and their chemical oxidation, leading to the generation of products with diverse chemical structures. This study illustrates the reactivity of acetamide compounds and their potential application in synthetic organic chemistry (Pailloux et al., 2007).
Fused Heterocyclic Compounds and Pharmacological Properties
Karpina et al. (2019) synthesized a series of acetamides with an 1,2,4-oxadiazole cycle, exploring their pharmacological properties. This research indicates the potential of such compounds in the development of new pharmaceuticals, highlighting the structural diversity and biological activity of acetamide derivatives (Karpina et al., 2019).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N4O2/c22-16-7-3-6-14(11-16)20-25-21(29-26-20)18-9-4-10-27(18)13-19(28)24-12-15-5-1-2-8-17(15)23/h1-11H,12-13H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAPQDUXIMZIPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.